4,6-Bis(1H-imidazol-1-yl)pyrimidine

概要

説明

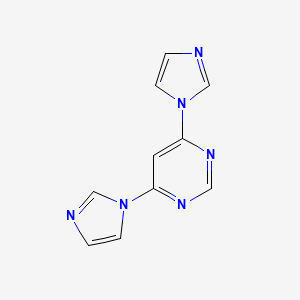

4,6-Bis(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1H-imidazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 4,6-Bis(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient pyrimidine ring.

Oxidation and Reduction: The imidazole rings can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s electronic properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include bases like potassium carbonate or sodium hydride, and solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Medicinal Chemistry Applications

Antimycobacterial Activity : Recent studies have highlighted the potential of imidazole-containing compounds, including derivatives of 4,6-bis(1H-imidazol-1-yl)pyrimidine, as antimycobacterial agents. For instance, bis-(imidazole/benzoimidazole)-pyridine derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), demonstrating both bactericidal activity and efficacy against drug-resistant strains . This suggests that similar derivatives could be explored for their potential in tuberculosis treatment.

Nucleoside Transport Inhibition : Compounds related to this compound have been investigated as nucleoside transport inhibitors. Research indicates that these compounds can improve pharmacokinetic properties while reducing binding to α1-acid glycoprotein, which is crucial for enhancing bioavailability and therapeutic effectiveness .

Antiviral Properties : There is emerging evidence that pyrimidine derivatives can inhibit viral replication. Specifically, compounds derived from this compound may exhibit activity against Hepatitis B virus (HBV) by inhibiting DNA replication . This positions them as potential candidates for antiviral drug development.

Structure–Activity Relationship Studies : Understanding the structure–activity relationship (SAR) of pyrimidine derivatives has led to the identification of effective inhibitors for various enzymes. For example, SAR studies have revealed that specific modifications in the pyrimidine structure can enhance inhibitory potency against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is relevant in pain and inflammation pathways .

Case Studies and Research Findings

作用機序

The mechanism of action of 4,6-Bis(1H-imidazol-1-yl)pyrimidine largely depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation. The imidazole rings can coordinate with metal ions, which is crucial in catalytic processes where the compound acts as a ligand .

類似化合物との比較

4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Bis(1H-imidazol-1-yl)pyrimidine.

2,4,6-Tris(1H-imidazol-1-yl)pyrimidine: A compound with an additional imidazole ring, offering different electronic and steric properties.

4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds have similar structural motifs and are studied for their biological activities.

Uniqueness: this compound is unique due to its balanced combination of imidazole and pyrimidine rings, which provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in both research and industrial applications .

生物活性

4,6-Bis(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that integrates both imidazole and pyrimidine rings, making it a subject of interest in various biological and medicinal chemistry studies. Its unique structure allows for diverse interactions with biological macromolecules, contributing to its potential therapeutic applications.

The compound is synthesized through the cyclization of 4,6-dichloropyrimidine with imidazole in the presence of a base like potassium carbonate, typically in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures. This synthetic route is crucial for obtaining high yields and purity necessary for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering protein conformation. The imidazole rings can coordinate with metal ions, which is significant in catalytic processes where the compound acts as a ligand.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity. It has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell functions. For instance, studies have shown that related imidazole derivatives possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

Notably, compounds similar to this compound have shown potent activity against Plasmodium falciparum, the causative agent of malaria. A systematic structure-activity relationship (SAR) study identified derivatives that exhibited good potency against both wild-type and drug-resistant strains of the parasite .

Anticancer Potential

The compound's potential in cancer therapy is also being explored. Its ability to modulate enzyme activities involved in cancer progression makes it a candidate for further investigation in oncology. Research indicates that imidazole-containing compounds can exhibit various anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound showed zones of inhibition comparable to standard antibiotics. For example:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 22 (E. coli) |

| Standard Antibiotic | 28 (Streptomycin) |

These findings suggest promising applications in treating bacterial infections .

Study on Antiparasitic Activity

Another significant research effort focused on the antiparasitic effects of imidazole derivatives against Plasmodium falciparum. The study revealed that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong antiparasitic activity and favorable pharmacokinetic properties .

特性

IUPAC Name |

4,6-di(imidazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHKZTUILYWBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。